molecular formula C15H14O4 B13750268 Thamnosmin CAS No. 23631-16-5

Thamnosmin

Cat. No.: B13750268
CAS No.: 23631-16-5
M. Wt: 258.27 g/mol
InChI Key: OWHKEKWVODZGMR-GJZGRUSLSA-N
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Description

Thamnosmin (CAS 23631-16-5) is a novel coumarin epoxide isolated from plant species such as Thamnosma montana . Its defined chemical structure is (2S,3S)-7-methoxy-6-(3-prop-1-en-2-yloxiran-2-yl)chromen-2-one, with a molecular formula of C15H14O4 and a molecular weight of 258.27 g/mol . This compound is a subject of interest in natural product chemistry and phytochemical research. As a furanocoumarin-related compound, its structural characteristics place it within a class of molecules known to exhibit phototoxic properties, which involves the absorption of light energy leading to the generation of reactive oxygen species that can damage biological tissues . This mechanism makes related compounds valuable tools for studying type I and type II phototoxicity reactions in model systems . This compound is offered with a high assay of 95-100% and has an estimated water solubility of 153.1 mg/L at 25°C . This product is intended for laboratory research purposes only and is not classified for human or veterinary use. Researchers should consult the product's Certificate of Analysis for detailed handling and storage specifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23631-16-5

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

7-methoxy-6-[(2S,3S)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one

InChI

InChI=1S/C15H14O4/c1-8(2)14-15(19-14)10-6-9-4-5-13(16)18-11(9)7-12(10)17-3/h4-7,14-15H,1H2,2-3H3/t14-,15-/m0/s1

InChI Key

OWHKEKWVODZGMR-GJZGRUSLSA-N

Isomeric SMILES

CC(=C)[C@H]1[C@@H](O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC

Canonical SMILES

CC(=C)C1C(O1)C2=C(C=C3C(=C2)C=CC(=O)O3)OC

Origin of Product

United States

Isolation and Purification Methodologies for Thamnosmin

Plant Source Identification and Collection Protocols

The isolation of thamnosmin necessitates the identification and collection of specific plant species known to synthesize this compound. The genus Thamnosma is a notable source of coumarins, including this compound. worldbotanical.com

Thamnosma montana as a Primary Source for this compound Isolation

Thamnosma montana, commonly known as turpentine (B1165885) broom, has been identified as a primary botanical source for the isolation of this compound. worldbotanical.comubc.caresearchgate.net Research on T. montana has led to the isolation and identification of various constituents, with this compound being recognized as a novel coumarin (B35378) epoxide found in this plant. ubc.caresearchgate.netdntb.gov.uanih.gov Early studies on T. montana specifically isolated this compound from the roots of the plant. ubc.ca

Identification of Other Botanical Sources

While Thamnosma montana is a significant source, other species within the Thamnosma genus have also been investigated for their chemical constituents. Thamnosma africana has been reported to contain this compound, isolated from a hexane (B92381) extract of the fruits. worldbotanical.combibliotecacpi.cl Thamnosma texana is another species where this compound has been reported among its constituents, alongside other coumarins and furocoumarins. worldbotanical.comresearchgate.net

Extraction Techniques for this compound

Extracting this compound from the plant matrix is a critical step that involves separating the target compound from other plant materials. Various extraction techniques can be employed, ranging from conventional solvent-based methods to more advanced approaches.

Solvent Extraction Methodologies

Solvent extraction is a widely used method for isolating natural products from plant sources. This technique involves using appropriate solvents to dissolve the desired compounds from the plant material. For the isolation of this compound, different plant parts and solvents have been utilized. For instance, a hexane extract of the fruits of Thamnosma africana yielded this compound. worldbotanical.combibliotecacpi.cl Studies on Thamnosma montana have involved the extraction of compounds from different plant parts, including shoots, leaves, and roots, using various solvents. ubc.ca The choice of solvent is crucial and depends on the polarity of the target compound and other constituents in the plant matrix. Conventional extraction methods, such as maceration, percolation, and reflux extraction, typically use organic solvents and may require large volumes and extended durations. nih.gov

Advanced Extraction Techniques (e.g., Supercritical Fluid Extraction)

Advanced extraction techniques offer potential advantages over traditional solvent extraction, including reduced solvent consumption, shorter extraction times, and improved selectivity. nih.gov Supercritical Fluid Extraction (SFE) is one such technique that utilizes fluids, often carbon dioxide, above their critical temperature and pressure. rjptonline.orgscielo.brmdpi.comajgreenchem.com In the supercritical state, the fluid exhibits properties between those of a liquid and a gas, allowing for enhanced solvating power and diffusivity. rjptonline.orgscielo.brmdpi.comajgreenchem.com SFE is considered a green extraction method and can be used to recover both polar and non-polar compounds by manipulating pressure and temperature, and by adding co-solvents to adjust polarity. scielo.brmdpi.comajgreenchem.com While general information on SFE highlights its benefits and applications in extracting natural products, specific detailed research findings on the application of SFE solely for the extraction of this compound were not prominently found in the provided search results. However, SFE is a recognized technique for extracting various compounds from plant matrices and could potentially be applied or investigated for this compound extraction. nih.govrjptonline.orgmdpi.comajgreenchem.comnih.gov

Chromatographic Isolation Strategies

Following the initial extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds obtained from the plant extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Various chromatographic methods have been employed in the isolation of coumarins and other natural products from Thamnosma species, which would be applicable to this compound purification. Early studies on Thamnosma montana utilized chromatography for the isolation of toxic compounds, which included this compound. caltech.edu Chromatographic separation of extracts from Thamnosma africana has been used to yield various compounds, including this compound. worldbotanical.combibliotecacpi.cl

Detailed research findings often describe the specific types of chromatography used, such as column chromatography and thin-layer chromatography (TLC), along with the stationary and mobile phases employed. For instance, column chromatography using silica (B1680970) gel and various solvent systems (e.g., chloroform, acetone-petroleum ether) has been reported for the purification of compounds from Thamnosma montana. researchgate.netresearchgate.net Preparative TLC has also been used for the purification of acridone (B373769) alkaloids from T. montana cell cultures, indicating its potential use for other compounds like this compound found in the plant. researchgate.net High-performance liquid chromatography (HPLC) is another powerful chromatographic technique commonly used for the analysis and purification of natural products, offering high resolution and sensitivity. nih.gov While specific HPLC protocols solely for this compound purification were not detailed in the provided results, chromatographic methods are fundamental to obtaining pure this compound after extraction.

The isolation and purification process typically involves a combination of these techniques. Initial extraction provides a crude extract, which is then subjected to one or more chromatographic steps to separate this compound from co-extracted compounds, ultimately yielding a purified sample.

Plant SourcePlant Part(s)Extraction Solvent(s)Key Isolation Method(s)
Thamnosma montanaRoots, Shoots, LeavesVarious Organic Solvents (e.g., Hexane)Chromatography (Column, TLC) ubc.caresearchgate.netcaltech.edu
Thamnosma africanaFruits, Aerial PartsHexane, Ethyl Acetate, DichloromethaneChromatography worldbotanical.combibliotecacpi.cl
Thamnosma texanaAerial PartsNot specified in detailChromatography worldbotanical.comresearchgate.net

Preparative Liquid Chromatography (e.g., HPLC, MPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique widely used in the isolation and purification of natural products, including coumarins. HPLC offers high resolution and efficiency, making it suitable for separating closely related compounds. Preparative HPLC allows for the purification of larger quantities of a target compound compared to analytical HPLC.

While the provided search results mention the use of HPLC for the analysis of crude extracts containing coumarins and for the preparative isolation of other coumarins such as heraclenol, 8-geranyloxypsoralen, auraptene, and bergamottin (B190657) from sources like mandarin CPEO, specific details regarding the preparative application of HPLC or Medium Pressure Liquid Chromatography (MPLC) solely for the isolation of this compound are not explicitly detailed in the examined literature. nih.govnih.govuni.lu However, semi-preparative HPLC has been successfully applied for the isolation of other natural products like δ-tocotrienol, demonstrating the technique's utility in obtaining pure compounds on a larger scale. uni.lu The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is crucial for achieving effective separation in preparative HPLC, and these parameters would be optimized based on the specific properties of this compound and the complexity of the extract.

Column Chromatography and Flash Chromatography Applications

Column chromatography is a foundational technique in natural product isolation and has been employed in the purification of this compound. In this method, a stationary phase, typically silica gel or alumina, is packed into a glass column. The crude extract is applied to the top of the column, and a mobile phase (solvent or mixture of solvents) is passed through the stationary phase. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases. easychem.orgru.ac.za

Research on the constituents of Thamnosma montana has utilized silica gel column chromatography as part of the isolation procedure for compounds, including this compound. nih.gov This indicates that column chromatography plays a significant role in fractionating the initial extract and enriching the fraction containing this compound.

Flash chromatography is a faster form of column chromatography that uses slightly smaller particle size stationary phase and applies positive pressure to increase solvent flow rate. wikipedia.orgnih.gov This technique is effective for rapid purification and is commonly used in natural product chemistry. While specific applications of flash chromatography solely for this compound purification are not explicitly detailed in the provided results, it has been used for the isolation of other coumarins from different plant sources. nih.gov Flash chromatography allows for the adjustment of various parameters, such as stationary phase type, mobile phase composition, and flow rate, to optimize the separation of target compounds. wikipedia.org

Purity Assessment and Contaminant Analysis in this compound Isolates

Ensuring the purity of isolated this compound is critical for accurate structural characterization and any subsequent studies. Purity assessment involves analyzing the isolated compound to determine the extent to which it is free from other co-eluting compounds or contaminants. Various analytical techniques are employed for this purpose.

Spectroscopic methods play a crucial role in both structural elucidation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and can reveal the presence of impurities by detecting signals from unintended compounds. nih.govnih.govuni.lunih.govnih.gov Mass Spectrometry (MS), including techniques like GC-MS and LC-MS, is used to determine the molecular weight of the isolated compound and can identify contaminants based on their mass-to-charge ratios and fragmentation patterns. nih.govnih.govuni.lunih.gov

Chromatographic techniques, particularly analytical HPLC and Thin-Layer Chromatography (TLC), are routinely used to assess the purity of isolated fractions and the final compound. nih.govnih.govnih.gov By comparing the chromatogram or TLC spot of the isolated compound to that of a pure standard (if available) or by analyzing the presence of multiple peaks or spots, the purity can be estimated. HPLC co-injection with authentic standards is a common method to confirm the identity and assess the purity of a compound. nih.gov Preparative TLC has also been used in the purification process, and the resulting isolated compounds would be analyzed for purity. nih.gov

Biosynthetic Pathways and Precursors of Thamnosmin

Elucidation of the Shikimate Pathway Contribution to Coumarin (B35378) Biosynthesis

The shikimate pathway is a crucial metabolic route in plants, bacteria, fungi, and some protozoans, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various secondary metabolites, including the basic coumarin scaffold. rutgers.edunih.govnih.govlongdom.orgwikipedia.orgpan.olsztyn.plrsc.org This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismate. nih.govlongdom.orgwikipedia.orgpan.olsztyn.pl

In the context of coumarin biosynthesis, phenylalanine, an aromatic amino acid derived from the shikimate pathway, serves as a primary precursor. researchgate.netcdnsciencepub.comasm.org Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid, which then undergoes a series of hydroxylation, isomerization, and lactonization steps to form the coumarin ring structure. researchgate.netasm.org For many coumarins, p-coumaric acid and umbelliferone (B1683723) (7-hydroxycoumarin) are key intermediates in this pathway. researchgate.netasm.orgoup.com Umbelliferone, for instance, is formed via the ortho-hydroxylation of p-coumaric acid, followed by isomerization and lactonization. researchgate.netasm.orgfrontiersin.org

Tracer studies using isotopically labeled precursors have provided evidence for the involvement of shikimic acid, L-phenylalanine, and cinnamic acid in coumarin formation in plants. cdnsciencepub.com

Isoprenoid Pathway Involvement in Thamnosmin Structure Formation

The isoprenoid pathway is responsible for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of isoprenoids. nih.govslideshare.netresearchgate.netnih.gov There are two distinct isoprenoid biosynthetic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govnih.govresearchgate.net In plants, the MVA pathway typically operates in the cytosol and produces precursors for sterols and some other isoprenoids, while the MEP pathway is localized in plastids and provides precursors for carotenoids, chlorophyll (B73375) side chains, and other plastidic isoprenoids. nih.govresearchgate.net

Prenylated coumarins like this compound are formed by the attachment of isoprenoid units (derived from IPP and DMAPP) to the coumarin core structure. nih.govsemanticscholar.orgoup.com This prenylation step is catalyzed by prenyltransferases (PTs). oup.comrsc.org The specific type and position of the attached isoprenoid unit determine the final structure of the prenylated coumarin. This compound contains a prenyl-derived epoxide moiety, indicating the involvement of prenylation and subsequent modification of the isoprenoid side chain. nih.gov

Enzymatic Mechanisms and Key Intermediates in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions acting on intermediates from both the shikimate and isoprenoid pathways. Key enzymatic steps in the general coumarin biosynthetic pathway, leading to the core structure, include the action of PAL, cinnamate (B1238496) 4-hydroxylase (C4H), and coumarin synthase (a 2-oxoglutarate-dependent dioxygenase, sometimes referred to as cinnamate 2'-hydroxylase or feruloyl-CoA 6'-hydroxylase) which is involved in the ortho-hydroxylation necessary for lactonization. researchgate.netasm.orgfrontiersin.org

For prenylated coumarins, prenyltransferases are essential enzymes that catalyze the attachment of the isoprenoid moiety to a coumarin acceptor molecule, such as umbelliferone. oup.comrsc.org These enzymes exhibit regioselectivity, determining the position on the coumarin scaffold where the prenyl group is attached (e.g., C6 or C8). oup.com The biosynthesis of this compound likely involves a specific prenyltransferase that adds an isoprenoid unit to the coumarin precursor. Following prenylation, further enzymatic modifications, such as epoxidation, are required to form the characteristic epoxide ring present in this compound's isoprenoid side chain. The specific enzymes catalyzing these downstream modifications in this compound biosynthesis would require further investigation.

Key intermediates would include phenylalanine, cinnamic acid, p-coumaric acid, umbelliferone, IPP, and DMAPP, as well as prenylated coumarin precursors that undergo subsequent epoxidation.

Comparative Biosynthesis of this compound with Related Coumarin Derivatives

This compound belongs to the class of prenylated coumarins, which exhibit significant structural diversity due to variations in the coumarin core substitution pattern, the type and number of attached isoprenoid units, and further modifications of these units (e.g., cyclization, oxidation, epoxidation). nih.govsemanticscholar.org The comparative biosynthesis of this compound with related coumarin derivatives highlights the role of specific enzymes, particularly prenyltransferases and modifying enzymes, in generating this diversity.

For example, the position of prenylation on the umbelliferone scaffold by different prenyltransferases leads to the formation of linear and angular furanocoumarins. oup.com Variations in the substrate specificity of prenyltransferases (e.g., accepting different coumarin scaffolds or different isoprenoid donors like DMAPP, geranyl diphosphate, or farnesyl diphosphate) contribute to the diversity of prenylated coumarins. nih.govoup.comrsc.org

This compound's structure, with its specific prenyl epoxide moiety at a particular position on the coumarin core, suggests that its biosynthesis involves a specific set of enzymes that differ in their substrate or regioselectivity compared to the enzymes producing other prenylated coumarins. Comparing the enzymatic machinery and gene expression profiles in plants producing this compound versus those producing other prenylated coumarins can provide insights into the specific biosynthetic route leading to this compound.

Chemical Synthesis and Analog Development of Thamnosmin

Total Synthesis Strategies for Thamnosmin

Total synthesis of this compound involves constructing the entire molecule from simpler, readily available precursors through a sequence of chemical reactions. This approach allows for complete control over the molecular architecture and stereochemistry.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. It involves working backward from the target molecule (this compound) to simpler starting materials by identifying key disconnections and functional group interconversions. For this compound, a retrosynthetic strategy would likely consider the formation of the coumarin (B35378) core and the introduction of the epoxide and isopropenyl functionalities. Potential disconnections could involve breaking bonds adjacent to the epoxide ring or within the coumarin system. The stereochemistry of the epoxide is a critical element that must be controlled during the synthesis nih.govchemspider.com.

Stereoselective Synthesis Approaches

Given the presence of defined stereocenters in the epoxide ring of this compound, stereoselective synthesis approaches are essential to obtain the correct isomer nih.govchemspider.comnih.govyoutube.com. Strategies for achieving stereoselectivity in epoxide formation can include asymmetric epoxidation reactions of a precursor alkene or diastereoselective epoxidation controlled by existing stereocenters in the molecule. Chiral catalysts or auxiliaries may be employed to induce asymmetry during the synthesis. The synthesis of complex natural products often relies on stereoselective transformations to control the configuration of multiple stereocenters researchgate.netyoutube.com.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound presents several challenges. The construction of the coumarin core requires specific cyclization or condensation reactions. Introducing the epoxide ring with the correct relative and absolute stereochemistry adjacent to the isopropenyl group is another significant challenge nih.govchemspider.com. The reactivity of the epoxide ring under various reaction conditions must also be carefully considered throughout the synthetic route. Innovations in this compound synthesis would likely focus on developing efficient and highly stereoselective methods for forming these key structural features, potentially employing novel reagents, catalysts, or reaction sequences.

Semi-Synthesis of this compound from Precursors

Semi-synthesis involves starting from a naturally occurring precursor molecule that already contains a significant portion of the target structure and performing chemical transformations to complete the synthesis. While specific details on the semi-synthesis of this compound are not extensively detailed in the provided search results, this approach could potentially involve isolating a coumarin derivative from a natural source and then introducing the epoxide and isopropenyl functionalities through chemical reactions researchgate.netresearchgate.netresearchgate.netnih.gov. This can sometimes be a more efficient route compared to total synthesis if a suitable precursor is readily available.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives involve modifying the structure of this compound to explore the relationship between chemical structure and biological activity or to improve its properties researchgate.netresearchgate.net. This can involve alterations to the coumarin core, the methoxy (B1213986) group, the epoxide ring, or the isopropenyl substituent.

Rational Design Principles for Structural Modification

Rational design principles for modifying the structure of this compound would be guided by the desired properties of the resulting analogs. This could involve making systematic changes to specific parts of the molecule to investigate their influence on factors such as stability, solubility, or interaction with biological targets. For example, modifications to the isopropenyl epoxide moiety could explore the impact of this unique functional group on activity. Alterations to the coumarin core or the methoxy group could investigate the role of the aromatic system and substituents. Rational design often utilizes insights from structure-activity relationship (SAR) studies of related compounds or computational modeling to guide the synthesis of targeted analogs researchgate.netresearchgate.net.

Synthetic Methodologies for this compound Scaffold Derivatization

Derivatization of the this compound scaffold involves modifying its core structure to create new compounds with potentially altered or enhanced biological activities. The coumarin nucleus, a key component of this compound, is a prevalent structure in various natural and synthetic compounds with a wide array of biological activities, including anticancer, anticoagulant, and anti-inflammatory effects. researchgate.net This inherent bioactivity makes the coumarin scaffold, and by extension, the this compound scaffold, an attractive target for chemical modification.

Synthetic strategies for coumarin derivatization often involve modifications to the core benzopyran structure. researchgate.net While specific detailed synthetic routes for the direct derivatization of this compound were not extensively detailed in the search results, research on related prenyloxycoumarins and coumarin derivatives provides insight into potential methodologies. These methods can include reactions targeting the epoxide ring, the methoxy group, or the coumarin ring system itself.

Studies on other natural products with coumarin structures, such as imperatorin (B1671801) and urolithin, demonstrate common approaches to derivatization. These include the synthesis of analogs by modifying side chains, introducing new functional groups, or altering the oxidation state of the molecule. researchgate.netnih.gov For instance, imperatorin analogs have been synthesized to evaluate their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, highlighting the utility of scaffold derivatization in structure-activity relationship studies. researchgate.net Similarly, urolithin derivatives have been synthesized to investigate their anti-inflammatory activity, demonstrating that modifications can lead to compounds with potent biological effects. nih.gov

Given this compound's structure, potential derivatization strategies could involve:

Opening or modifying the epoxide ring.

Alterations to the prenyl ether moiety.

Substitutions or modifications on the coumarin ring at various positions.

These modifications can be achieved through various organic reactions, including epoxidation, ether formation, functional group interconversions, and electrophilic or nucleophilic aromatic substitution on the coumarin core.

Development of Hybrid Molecules Incorporating this compound Features

The development of hybrid molecules is a rational drug design strategy that combines structural features from two or more pharmacologically active compounds into a single new entity. nih.govnih.gov This approach aims to achieve enhanced therapeutic efficacy, target multiple pathways, minimize side effects, and overcome limitations like drug resistance. nih.govnih.gov Incorporating features of this compound into hybrid molecules could leverage its inherent coumarin epoxide structure and potential bioactivities in combination with the properties of other compounds.

Developing hybrid molecules featuring this compound could involve covalently linking the this compound scaffold or a modified version of it to other known pharmacophores. This could include linking it to other heterocyclic systems, natural product scaffolds, or synthetic drug molecules. The design of such hybrids would be guided by the desired biological activity and the known or predicted interactions of both the this compound component and the co- घटक.

Computational Chemistry in Synthetic Pathway Prediction and Optimization

Computational chemistry plays an increasingly vital role in modern chemical synthesis, offering powerful tools for predicting reaction outcomes, analyzing reaction mechanisms, and optimizing synthetic routes. mit.eduiastate.edumdpi.com For complex molecules like this compound and its potential derivatives or hybrids, computational methods can significantly reduce the need for extensive experimental trial and error.

Computational approaches can be used to:

Predict the feasibility of proposed synthetic steps by calculating thermodynamic properties and kinetic barriers. iastate.edumdpi.com

Explore potential reaction pathways and identify the most favorable routes. iastate.edumdpi.com

Optimize reaction conditions, such as temperature, pressure, and catalyst selection. mdpi.com

Understand reaction mechanisms at a molecular level, providing insights that can guide experimental design. iastate.edu

In the context of this compound synthesis and derivatization, computational chemistry could be applied to:

Predict suitable reagents and conditions for modifying the epoxide ring or the prenyl side chain.

Evaluate the stability and reactivity of proposed intermediates.

Design efficient synthetic routes to this compound analogs and hybrid molecules.

Predict the potential outcomes of coupling reactions between the this compound scaffold and other molecular fragments in the design of hybrid molecules.

Recent advancements in computational chemistry, including the development of sophisticated algorithms and increased computing power, have made it possible to make more accurate predictions about chemical reactions. mit.edursc.org For example, computational models have been used to predict the outcome of photocatalyst-driven reactions, guiding the synthesis of novel compounds with desired properties. mit.edu Machine learning algorithms trained on large reaction datasets are also being developed to predict the synthetic accessibility of compounds and guide retrosynthesis analysis. chemrxiv.org These tools can be invaluable in the complex process of synthesizing and developing new molecules based on natural product scaffolds like this compound.

Mechanistic Preclinical Research of Thamnosmin

Investigation of Phototoxicity Mechanisms of Thamnosmin

Phototoxicity is a light-induced reaction that occurs when a photoreactive chemical is activated by light, leading to the formation of products cytotoxic to cells nih.gov. Many organic chemicals, particularly those with UV-absorbing aromatic or heterocyclic rings, are known to induce phototoxicity nih.gov. Photosensitizers, upon light activation, can generate highly reactive oxygen species (ROS) through Type I and/or Type II photochemical reactions, resulting in damage to exposed cells nih.govmdpi.commdpi.com.

Type I Phototoxicity Mechanisms and Radical Species Generation

Type I phototoxicity mechanisms involve electron transfer processes initiated by an excited photosensitizer molecule nih.govscienceopen.comresearchgate.net. In this pathway, the triplet state photosensitizer reacts with other molecules, such as a substrate or the solvent, by abstracting a hydrogen atom or transferring an electron scienceopen.comresearchgate.net. This process generates radical species, including the photosensitizer radical itself, substrate radicals, or radical ions scienceopen.comresearchgate.net. These radicals can then react with molecular oxygen (O₂) to yield various reactive oxygen species, such as superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (HO•) nih.govscienceopen.comresearchgate.netnih.govnih.gov. Superoxide anion radicals can be further converted to hydrogen peroxide (H₂O₂) nih.gov. The generation of these radical species can lead to oxidative damage to cellular components scienceopen.com.

Type II Phototoxicity Mechanisms and Singlet Oxygen Production

Type II phototoxicity mechanisms primarily involve energy transfer from the excited photosensitizer to molecular oxygen nih.govscienceopen.comresearchgate.net. When a photosensitizer in its excited triplet state interacts with ground-state triplet oxygen (³O₂), it can transfer its energy to the oxygen molecule scienceopen.comresearchgate.nethoriba.com. This energy transfer promotes the ground-state oxygen to a higher-energy, highly reactive form known as singlet oxygen (¹O₂) nih.govscienceopen.comresearchgate.netnih.govnih.govhoriba.com. Singlet oxygen is a non-radical but highly potent oxidant capable of reacting with various biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage scienceopen.comhoriba.comjfda-online.com. The efficiency of singlet oxygen generation by a photosensitizer is often quantified by its singlet oxygen quantum yield scienceopen.comresearchgate.netfrontiersin.org.

Role of this compound as a Photosensitizer in Cellular Systems

For a compound to act as an effective photosensitizer in biological systems, it typically needs to absorb light of an appropriate wavelength, be readily transformed to an excited state, possess sufficient energy to trigger Type I and/or Type II photoreactions, have an excited state with an adequate lifetime and high enough quantum yield, and be stable enough for the reaction to occur scienceopen.com. Photosensitizers localized within cells can induce damage to susceptible substrates such as lysosomes, mitochondria, cell membranes, lipids, proteins, and nucleic acids upon light exposure scienceopen.comnih.gov. This damage can initiate a cascade of reactions leading to the characteristic signs and lesions of photosensitization scienceopen.comnih.gov. While the general principles of photosensitization and the role of photosensitizers in generating ROS are well-established mdpi.comrsc.orgnih.govnih.gov, specific detailed research findings confirming this compound's activity as a photosensitizer and its precise role in cellular systems were not available in the provided search results. Some natural products, including certain coumarins and anthraquinones, are known photosensitizers dntb.gov.uanih.govresearchgate.net.

Molecular Interactions Leading to Reactive Oxygen Species Formation

The formation of reactive oxygen species (ROS) by photosensitizers is a consequence of the interaction between the excited photosensitizer molecule and its molecular environment upon light absorption nih.govscienceopen.comresearchgate.nethoriba.comjfda-online.comresearchgate.net. Following light absorption, the photosensitizer is elevated to an excited singlet state, which can then undergo intersystem crossing to a longer-lived excited triplet state scienceopen.comresearchgate.net. This triplet state is crucial for both Type I and Type II reactions scienceopen.comresearchgate.net. In Type I reactions, electron or hydrogen atom transfer occurs between the triplet photosensitizer and other molecules, generating various radical species that can subsequently react with oxygen scienceopen.comresearchgate.net. In Type II reactions, direct energy transfer from the triplet photosensitizer to ground-state molecular oxygen produces singlet oxygen scienceopen.comresearchgate.nethoriba.com. The specific molecular interactions involved depend on the chemical structure of the photosensitizer and the surrounding environment, including the availability of oxygen and other potential reactants nih.govscienceopen.comresearchgate.net. While the general mechanisms of ROS formation by photosensitizers are understood jfda-online.comresearchgate.net, specific molecular interaction data for this compound leading to ROS formation were not found in the provided context.

Cellular and Molecular Mechanisms of Action in Preclinical Models

Preclinical studies aim to investigate the biological effects and mechanisms of action of a compound in laboratory settings, often using in vitro (cell-based) and in vivo (animal) models, before potential human trials europa.eumdpi.comnih.govmdpi.comnih.gov. These studies seek to understand how a compound interacts with biological targets, affects cellular processes, and elicits a response europa.eumdpi.com.

In Vitro Studies of this compound on Cellular Pathways

In vitro studies using cell cultures are a common approach in preclinical research to investigate the cellular and molecular mechanisms of a compound's action nih.govrsc.orgnih.govmdpi.commdpi.comnih.gov. These studies can explore various cellular pathways, including those related to cell viability, proliferation, differentiation, cell death (e.g., apoptosis, necrosis), oxidative stress, and signal transduction mdpi.commdpi.comnih.gov. For photosensitizing compounds, in vitro studies often involve exposing cells treated with the compound to light and assessing the resulting cellular effects and underlying mechanisms, such as the generation of ROS, changes in mitochondrial function, activation of caspases, or induction of specific cell death pathways mdpi.comnih.gov. While in vitro studies are a critical part of understanding the mechanisms of action of compounds with potential biological activity rsc.orgnih.govmdpi.com, specific detailed findings from in vitro studies examining the effects of this compound on defined cellular pathways were not present in the provided search results. Preclinical studies on other compounds have investigated their effects on various cellular processes and signaling pathways mdpi.comnih.govmdpi.comnih.gov.

Assessment of this compound Interactions with Biological Macromolecules

Detailed studies specifically investigating the interaction of this compound with biological macromolecules such as proteins, enzymes, or receptors were not identified in the performed searches. Research in this area typically involves techniques to determine binding affinity, kinetics, and the nature of the interaction (e.g., competitive or non-competitive inhibition for enzymes). General methods for assessing protein binding include equilibrium dialysis and ultrafiltration enamine.netresearchgate.netijpsjournal.comuomustansiriyah.edu.iq. Studies on drug-enzyme interactions explore mechanisms of inhibition or activation philadelphia.edu.josps.nhs.ukfrontiersin.orgnih.gov. Receptor binding affinity is commonly assessed through various binding assays nih.govmdpi.comu-strasbg.frfrontiersin.orgrsc.org. Without specific studies on this compound, its precise interactions with these crucial biological components remain to be characterized.

Modulation of Signaling Pathways in Cellular Systems

Information detailing how this compound modulates specific signaling pathways in cellular systems was not found in the conducted literature search. Cellular signaling pathways are complex networks involving a series of molecular events that regulate various cellular processes daradia.comnih.govfrontiersin.orgscientificarchives.comfirstwordpharma.comnih.govcellsignal.com. Investigating the effects of a compound on these pathways typically involves techniques such as Western blotting to assess protein phosphorylation levels, reporter gene assays to measure transcription factor activity, or imaging techniques to track the localization of signaling molecules. The absence of specific studies on this compound's effects on these cascades means its influence on cellular communication and function is not currently well-documented.

Mechanistic Studies in Ex Vivo Tissue Models

Mechanistic studies of this compound utilizing ex vivo tissue models, such as precision-cut tissue slices or tissue explants, were not identified in the performed searches. Ex vivo models offer a valuable platform to study the effects of compounds in a more physiologically relevant context than traditional cell culture, preserving the tissue architecture and cell-cell interactions frontiersin.orgconductscience.comabpi.org.ukppd.comresearchgate.netresearchgate.netphysio-pedia.comkenhub.comnih.gov. These models can be used to investigate various mechanisms, including tissue penetration, metabolism, and the localized cellular and molecular responses to a compound. The lack of reported studies in this area means the mechanistic effects of this compound within a complex tissue microenvironment are not currently understood.

In Vivo Preclinical Models for Mechanistic Elucidation (Non-Clinical Outcomes)

Preclinical investigations in animal models are crucial for understanding the in vivo mechanisms of a compound abpi.org.ukppd.comijrpc.comharvard.edusajaa.co.zataurx.comnih.govremixtx.comnih.gov. However, specific studies detailing the mechanistic elucidation of this compound in in vivo preclinical models were not found in the conducted searches.

Application of Animal Models for Investigating this compound Mechanisms

No specific reports on the application of animal models to investigate the mechanisms of this compound were identified. Animal models are widely used to study disease mechanisms and evaluate the in vivo effects of potential therapeutics mdpi.comresearchgate.netijrpc.comharvard.edusajaa.co.zataurx.comnih.govremixtx.comnih.govmsdvetmanual.comresearchgate.netnih.gov. The choice of animal model depends on the specific research question and the relevance of the model to the human condition being studied.

Pharmacodynamic Investigations at the Molecular Level in Animal Models

Pharmacodynamic investigations at the molecular level in animal models aim to understand how a compound affects biological processes and targets within a living system nih.govpelagobio.comnih.govwikipedia.org. This can involve measuring changes in biomarkers, enzyme activity, receptor occupancy, or downstream signaling events in response to compound administration. No specific data on the molecular pharmacodynamics of this compound in animal models were found.

Target Engagement Studies in Preclinical Biological Systems

Studies specifically assessing the target engagement of this compound in preclinical biological systems were not identified. Target engagement studies are essential to confirm that a compound interacts with its intended molecular target in a relevant biological setting, which is crucial for predicting efficacy researchgate.netpelagobio.comnih.govpelagobio.comnih.govnih.gov. Methods for assessing target engagement can include biochemical assays, cellular thermal shift assays (CETSA), or imaging techniques pelagobio.comnih.gov.

Structure Activity Relationship Sar Studies of Thamnosmin and Its Analogs

Methodologies for Structure-Activity Relationship Elucidation

Elucidating the structure-activity relationships of compounds involves a combination of experimental and computational approaches. These methodologies allow researchers to synthesize or acquire a series of structurally related compounds, assess their biological activity, and correlate the observed effects with specific structural features. fishersci.ca

Rational Design of Thamnosmin Analogs for SAR Analysis

Rational design is a key strategy in SAR studies. It involves the deliberate design and synthesis of compound analogs based on the known structure of a lead compound and hypotheses about how specific structural modifications might affect biological activity. fishersci.cawikidata.org For a natural product like this compound, rational design of analogs would typically involve modifying different parts of the coumarin (B35378) scaffold, such as substitutions on the aromatic rings, alterations to the fused furan (B31954) ring (if present in the specific coumarin structure), or modifications to any pendant groups. thegoodscentscompany.com The goal is to create a library of compounds with systematic structural variations to probe the contributions of different functional groups, steric bulk, electronic properties, and hydrogen bonding capabilities to the observed biological activity. thegoodscentscompany.com Although specific details on the rational design of this compound analogs were not found, this approach is commonly applied to coumarin derivatives to explore their therapeutic potential. thegoodscentscompany.com

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) is a powerful technique used to rapidly assess the biological activity of large libraries of compounds against a specific biological target or pathway. fishersci.casigmaaldrich.com In the context of SAR studies, HTS can be employed to profile the activity of a designed or diverse set of this compound analogs. fishersci.ca This allows for the quick identification of active compounds ("hits") and provides quantitative data on their potency. fishersci.caplantaedb.com HTS typically involves miniaturized assay formats, automation, and sophisticated data analysis to handle the large volume of experiments. mdpi.com While the search results did not provide specific examples of HTS applied to this compound analog libraries, HTS is a standard methodology in modern drug discovery for activity profiling of compound series, including natural product derivatives. fishersci.casigmaaldrich.com

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. sigmaaldrich.com Identifying the key pharmacophoric elements within the this compound scaffold would involve analyzing the structures of active this compound analogs and pinpointing the functional groups, rings, and their spatial arrangement that are consistently associated with biological activity. sigmaaldrich.com This can be achieved through the analysis of SAR data from analog studies and can be aided by computational methods like pharmacophore modeling. sigmaaldrich.comfishersci.ca For coumarins in general, the coumarin ring system itself is often a crucial structural element, with the position and nature of substituents significantly influencing activity. thegoodscentscompany.com Without specific SAR data for this compound analogs, the precise pharmacophoric elements of this compound cannot be definitively described based on the search results.

Impact of Functional Group Modifications on Mechanistic Biological Activity

The introduction, removal, or modification of functional groups on a molecule can profoundly impact its biological activity and mechanism of action. xenbase.org In SAR studies of this compound, systematically altering functional groups such as hydroxyl, methoxy (B1213986), or the epoxide ring and isopropenyl group present in its structure would be crucial to understand their roles in target binding and biological response. nih.govnih.gov For example, changes in polarity, hydrogen bonding capacity, or steric bulk due to functional group modifications can alter a compound's ability to interact with its biological target, influence its pharmacokinetic properties, and ultimately affect its potency and efficacy. thegoodscentscompany.commycocentral.eu While the search results highlight the general importance of functional groups in determining biological activity xenbase.org, specific data on how modifications to this compound's functional groups impact its mechanistic biological activity were not available.

Stereochemical Influences on this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in determining biological activity. thegoodscentscompany.comnih.gov Different stereoisomers of a chiral compound can exhibit significantly different pharmacological profiles, including differences in potency, selectivity, metabolism, and toxicity. thegoodscentscompany.comnih.gov this compound, with its epoxide ring and isopropenyl substituent, contains chiral centers nih.gov, suggesting that its stereochemistry could influence its biological activity. SAR studies would involve synthesizing and testing individual stereoisomers of this compound and its chiral analogs to assess the impact of stereochemical configuration on their activity. thegoodscentscompany.comwikipedia.org The search results mention the importance of stereochemistry in drug action nih.gov and provide an example where the enantiomers of an imperatorin (B1671801) analog showed vastly different potencies aimspress.com, underscoring the potential relevance of stereochemistry for coumarins like this compound. However, specific data on the stereochemical influences on this compound's activity were not found.

Computational Approaches to SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate a compound's biological activity with its physicochemical properties and structural descriptors. wikipedia.orgnih.gov These models can then be used to predict the activity of new, untested compounds. wikipedia.org QSAR models can identify the structural features that are important for enhancing or diminishing a particular activity. researchgate.netnih.gov For example, QSAR studies on butyrylcholinesterase inhibitors identified hydrophobic features like long carbon chains and hydrogen bond interactions as important for inhibitory activity. researchgate.net

While no specific QSAR modeling studies focused exclusively on this compound were found, the principles of QSAR could be applied to a dataset of this compound and its analogs if sufficient activity data were available. This would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, spatial parameters) for each compound and then developing a statistical model that relates these descriptors to their observed biological activities. Such a model could provide quantitative insights into how specific structural modifications to the this compound scaffold influence its potency against a particular target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a biological target (such as a protein). nih.govfrontiersin.org This method estimates the binding affinity between the ligand and the target based on scoring functions that evaluate the complementarity of shape and chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) between the two molecules. volkamerlab.orgarxiv.org Molecular docking provides insights into the potential binding site and the key residues involved in the interaction. researchgate.netnih.gov

Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of the ligand-target complex. nih.govnih.gov MD simulations provide a more realistic representation of the dynamic nature of biological systems, accounting for the flexibility of both the ligand and the target protein, as well as the influence of the surrounding environment (e.g., solvent). nih.govresearchgate.net By simulating the system over time, MD simulations can assess the stability of the ligand-target complex, refine binding poses, and explore conformational changes that may occur upon binding. nih.govchemrxiv.orgrsc.org While general studies on molecular docking and dynamics for coumarins and other natural products exist, specific applications to this compound were not found in the search results. researchgate.netnih.govresearchgate.net However, these techniques are powerful tools for investigating the potential interactions of this compound and its analogs with specific protein targets, providing a molecular-level understanding of their binding mechanisms. nih.govmdpi.com

Advanced Analytical Methodologies in Thamnosmin Research

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are fundamental in the identification and structural analysis of organic compounds like Thamnosmin. High-resolution techniques offer enhanced detail and accuracy. shimadzu.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a primary tool for determining the structure of this compound. worldbotanical.comresearchgate.net 1D NMR experiments, such as ¹H and ¹³C NMR, provide information about the types and chemical environments of hydrogen and carbon atoms within the molecule. worldbotanical.comresearchgate.net 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal correlations between atoms, allowing for the mapping of the molecular connectivity and confirmation of the proposed structure. worldbotanical.com Studies on Thamnosma rhodesica and Thamnosma montana have utilized ¹H, ¹³C, and 2D NMR experiments for the structural elucidation of novel compounds, including those related to coumarins and acridones found alongside this compound. worldbotanical.comresearchgate.net High-field NMR magnets equipped with cryogenic probes have advanced the capabilities of NMR spectroscopy, enabling the determination of structures from smaller sample quantities. nih.gov

Mass Spectrometry (MS) and Tandem MS for Metabolite Profiling

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. worldbotanical.comresearchgate.net Techniques such as Electron Ionization (EI), Chemical Ionization (CI), and Electrospray Ionization (ESI) coupled with High-Resolution MS (HRMS) provide accurate mass measurements, which are essential for confirming the molecular formula. worldbotanical.comnih.govresearchgate.net Tandem MS (MS/MS) experiments involve the fragmentation of the parent ion and analysis of the resulting fragments, yielding valuable information about the structural subunits and fragmentation pathways of the molecule. shimadzu.com MS has been employed in the characterization of this compound and other compounds isolated from Thamnosma species. worldbotanical.comresearchgate.net GC-MS has also been used in the analysis of volatile oils from Thamnosma africana. worldbotanical.com

An example of MS data for this compound (CID 90218) from a library entry shows key m/z peaks:

m/z Top Peakm/z 2nd Highestm/z 3rd Highest
229258214

This data is consistent with the molecular weight of this compound, which is approximately 258.27 g/mol . nih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are used to determine the absolute configuration of chiral molecules. nih.gov this compound, being an epoxide, contains chiral centers, making these techniques relevant for confirming its stereochemistry. ECD measures the differential absorption of left and right circularly polarized light, while ORD measures the change in rotation of plane-polarized light as a function of wavelength. nih.gov The correlation between ECD and ORD spectra through the Kramers-Kronig transformation allows for complementary analysis. nih.gov Although direct application to this compound was not found in the search results, these methods are standard for determining the absolute stereochemistry of complex natural products with chiral centers.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the isolation, separation, and quantification of this compound from complex plant extracts or biological samples. d-nb.info

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced chromatographic technique that offers improved resolution, speed, and sensitivity compared to traditional HPLC. nih.gov UHPLC is widely used for the separation and quantification of various compounds in complex matrices. While the search results did not provide specific details on the UHPLC analysis of this compound itself, UHPLC-MS/MS is a powerful hyphenated technique commonly employed for the sensitive and simultaneous quantification of multiple analytes, which would be applicable to the analysis of this compound in research studies. nih.gov The use of specific eluents and conditions in UHPLC can be optimized for the efficient separation of this compound from other co-occurring compounds.

Gas Chromatography (GC) with Various Detectors

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile organic compounds. It involves vaporizing a sample and injecting it onto a chromatographic column where components are separated based on their interaction with the stationary phase and their boiling points. youtube.comresearchgate.net Various detectors can be coupled with GC to provide different types of information about the separated compounds.

Common detectors used in GC include the Flame Ionization Detector (FID), which is sensitive to most organic compounds, and the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds. Thermal Conductivity Detectors (TCD) are also used and respond to changes in the thermal conductivity of the carrier gas caused by the presence of analytes. The choice of detector depends on the nature of the compounds being analyzed and the research objective.

While general principles of GC are well-established for analyzing volatile organic compounds, specific applications of GC with various detectors solely for this compound research are not extensively detailed in the provided search results. GC is typically suitable for compounds that can be vaporized without decomposition at temperatures below 300°C. uoguelph.ca The volatility of this compound would determine its suitability for GC analysis.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)

Hyphenated techniques combine the separation power of chromatography with the identification and structural elucidation capabilities of spectroscopic methods. These techniques are invaluable for analyzing complex mixtures, such as natural product extracts where this compound might be present. researchgate.netijsrtjournal.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation of GC with the detection and identification capabilities of Mass Spectrometry (MS). youtube.com6-napse.com After separation by GC, compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify compounds by comparing it to spectral libraries. youtube.com GC-MS is effective for volatile and semi-volatile compounds and is used for both qualitative and quantitative analysis. 6-napse.commeasurlabs.com While GC-MS is a powerful tool for analyzing organic compounds, specific detailed research findings on this compound analyzed solely by GC-MS are not prominently featured in the search results. However, GC-MS is a standard technique for analyzing components of plant extracts, and could be applied to identify and quantify this compound if it is sufficiently volatile. researchgate.netfrontiersin.org

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of Liquid Chromatography (LC) with MS detection. ijsrtjournal.comalwsci.com LC is suitable for separating a wider range of compounds, including those that are non-volatile or thermally unstable, making it highly relevant for natural products. alwsci.com LC-MS is highly sensitive and is frequently used in natural product research and pharmaceutical development. alwsci.commdpi.com It allows for the identification and quantification of compounds in complex mixtures. alwsci.comtechnologynetworks.com LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information by fragmenting selected ions. mdpi.comtechnologynetworks.com The application of LC-MS is crucial for analyzing compounds like this compound that may not be amenable to GC. Research on natural coumarins, the class of compounds to which this compound belongs, often utilizes LC-MS for their analysis and characterization. researchgate.net LC-MS methods involve optimizing parameters such as ionization energy and collision energy for target compounds. technologynetworks.com

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) integrates LC separation with NMR spectroscopy, providing detailed structural information about separated components. ijsrtjournal.comalwsci.com NMR is a powerful technique for determining the molecular structure of compounds. alwsci.com LC-NMR is particularly useful for analyzing unstable or sensitive compounds and for the structural elucidation of natural products. alwsci.commdpi.com It can provide information without the need for isolating large quantities of the compound. mdpi.com LC-NMR can be operated in different modes, including continuous flow, stop-flow, and loop-storage, to optimize data acquisition. mdpi.com While LC-NMR is a valuable tool for natural product structure determination, specific studies detailing the LC-NMR analysis of this compound were not found in the provided results. However, given its utility in natural product research, LC-NMR could be applied to confirm the structure of this compound or identify related compounds in extracts. ijsrtjournal.comnih.gov

Microscopic and Imaging Techniques in Cellular Research of this compound Action

Microscopic and imaging techniques are essential for studying the effects of compounds like this compound at the cellular level. These methods allow researchers to visualize cellular structures, processes, and the localization of compounds or their effects within cells. plos.orgnih.gov

Various microscopy techniques are employed in cellular research, including light microscopy (bright-field, phase contrast, fluorescence) and electron microscopy (transmission electron microscopy - TEM, scanning electron microscopy - SEM). plos.orgnih.gov Fluorescence microscopy, using fluorescent dyes or proteins, is widely used to visualize specific cellular components or events. nih.gov Live-cell imaging techniques allow for the study of dynamic processes in real-time. plos.org Electron microscopy provides much higher resolution, enabling the visualization of fine subcellular structures and even nanoparticles within cells. plos.orgnih.gov

In the context of studying this compound's action, microscopy could be used to observe morphological changes in cells upon treatment, assess cellular uptake and localization of this compound (if a fluorescent derivative is used), or study its effects on specific organelles or cellular pathways. For instance, microscopy is used to understand how nanoparticles interact with cells and where they localize intracellularly. nih.gov Similarly, if this compound interacts with specific cellular targets or induces observable cellular responses, microscopy would be a key tool for investigation. While the provided searches discuss the general applications of microscopy in cellular research, specific studies detailing the use of these techniques to directly study the cellular action of this compound were not found.

Biophysical Characterization Techniques (e.g., Isothermal Titration Calorimetry)

Biophysical techniques are used to study the physical properties of molecules and their interactions. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamic parameters of molecular interactions, such as binding affinity, stoichiometry, enthalpy, and entropy. stevensonlab.comharvard.edumalvernpanalytical.com

ITC directly measures the heat released or absorbed during a binding event as a ligand is titrated into a solution containing the molecule of interest. stevensonlab.commalvernpanalytical.com This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding. harvard.edumalvernpanalytical.com ITC is a label-free method and can be used to study interactions between a wide variety of biomolecules, including protein-ligand, protein-protein, and protein-DNA interactions. nih.gov

In this compound research, ITC could be used to study the binding of this compound to potential biological targets, such as enzymes or receptors. By measuring the heat changes upon titration of this compound with a target molecule, researchers can determine the binding constant (KD), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. stevensonlab.comharvard.edu This thermodynamic data can provide crucial information about the strength and nature of the interaction, aiding in the understanding of this compound's mechanism of action. ITC can even be used to identify unknown target proteins from complex mixtures by tracking binding activity during purification steps. nus.edu.sg While the search results explain the principles and applications of ITC in studying biomolecular interactions, specific data on the interaction of this compound with a biological target as measured by ITC was not found.

Future Directions in Thamnosmin Research

Exploration of Undiscovered Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Thamnosmin is crucial for sustainable production and the potential for generating analogs through biosynthetic engineering. While some coumarin (B35378) biosynthetic routes are known, specific pathways leading to complex structures like this compound may involve unique enzymatic steps and genetic clusters that are yet to be fully elucidated. Future research will likely employ advanced genomic and metabolomic techniques to identify the genes and enzymes responsible for this compound production in its natural sources. Techniques like genome mining, which analyzes DNA sequences to predict biosynthetic gene clusters (BGCs), are becoming increasingly important in natural product discovery helmholtz-hips.de. Integrating genomic data with metabolomic profiles can help link specific genes to the production of this compound and related compounds, uncovering previously unknown enzymatic transformations.

Development of Novel Synthetic Routes to this compound and Complex Analogs

The structural complexity of natural products like this compound often makes their total synthesis challenging. Developing novel and efficient synthetic routes is essential for producing sufficient quantities for research and potential development, as well as for creating structural analogs with potentially improved properties. Future synthetic efforts will likely focus on more convergent and stereoselective approaches, potentially utilizing catalytic methods and flow chemistry for increased efficiency and sustainability. nih.gov The synthesis of complex analogs will involve strategic modifications of the this compound core structure to explore structure-activity relationships, aiming to enhance desired biological activities or introduce new ones. This could involve altering the coumarin ring system, the epoxide moiety, or the prenyl group.

Advanced Mechanistic Studies using Multi-Omics Approaches

Determining the precise mechanism of action of this compound at the molecular level is a key area for future research. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of how this compound interacts with biological systems. ijrpas.comresearchgate.netomicstutorials.comnih.govfrontiersin.orgmdpi.commetabolon.comresearchgate.netfrontiersin.orguv.es By analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound exposure, researchers can gain insights into the cellular pathways and targets it affects. ijrpas.comomicstutorials.commdpi.commetabolon.comuv.es This integrated approach can help identify on-target and off-target effects, elucidate signaling cascades, and potentially uncover novel biological roles for this compound. ijrpas.comomicstutorials.commdpi.com Future studies will leverage increasingly sophisticated multi-omics technologies and bioinformatics tools to build detailed molecular interaction networks. ijrpas.comresearchgate.netomicstutorials.comnih.govfrontiersin.orgmdpi.commetabolon.comresearchgate.netfrontiersin.orguv.es

Integration of Artificial Intelligence and Machine Learning in this compound Research

Design of Next-Generation Molecular Probes Based on this compound

Natural products often serve as valuable starting points for the design of molecular probes, which are tools used to study specific biological targets or pathways. nih.govscirp.orgfrontiersin.orgresearchgate.netoptica.orgnih.govmdpi.comnih.gov Given this compound's reported biological activities, future research could involve the design of molecular probes based on its structure. nih.govscirp.orgfrontiersin.org These probes, often equipped with reporter tags (e.g., fluorescent labels or affinity tags), can help visualize the localization of this compound or its targets within cells or tissues, identify interacting proteins, and dissect the downstream effects of its binding. nih.govscirp.orgfrontiersin.orgresearchgate.netoptica.orgnih.govmdpi.comnih.gov Developing such probes will require careful chemical synthesis and biological validation to ensure specificity and functionality. mdpi.comnih.gov These next-generation molecular tools will be invaluable for further mechanistic studies and target identification. nih.govscirp.orgfrontiersin.org

Collaborative Research Initiatives in Natural Product Discovery and Elucidation

The complexity of natural product research, encompassing diverse fields such as botany, chemistry, biology, pharmacology, and bioinformatics, necessitates collaborative efforts. hilarispublisher.comhilarispublisher.comresearchgate.net Future research on this compound will benefit significantly from national and international collaborations between academic institutions, research institutes, and potentially industry partners. hilarispublisher.comhilarispublisher.comresearchgate.net Collaborative initiatives can facilitate access to diverse natural sources, specialized equipment and expertise, large-scale data sharing, and multidisciplinary approaches required for comprehensive studies. hilarispublisher.comhilarispublisher.comresearchgate.net Platforms for data sharing and standardized protocols will be crucial for maximizing the impact of these collaborations, accelerating the pace of discovery and elucidation of natural products like this compound. helmholtz-hips.deijrti.orghilarispublisher.comhilarispublisher.com

Q & A

Q. What experimental approaches are recommended for the initial isolation and purification of Thamnosmin from natural sources?

To isolate this compound, researchers should prioritize extraction protocols using column chromatography (e.g., silica gel, HPLC) paired with solvent systems optimized for polar secondary metabolites. Fractionation should be guided by bioactivity assays or spectroscopic fingerprinting (e.g., UV-Vis, LC-MS). Document extraction yields, solvent ratios, and purity metrics (e.g., NMR peak integration) to ensure reproducibility . Preliminary trials should test variable parameters (e.g., pH, temperature) to minimize degradation risks .

Q. How can researchers validate the structural elucidation of this compound using spectroscopic and crystallographic methods?

Combine multi-dimensional NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) to assign stereochemistry and functional groups. X-ray crystallography is critical for absolute configuration determination. Cross-validate data against computational models (e.g., DFT-based NMR chemical shift predictions). Report discrepancies in coupling constants or NOE effects, which may indicate conformational flexibility . Raw spectral data should be archived in supplementary materials with annotated peak assignments .

Q. What standardized assays are appropriate for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls to establish dose-response relationships. For in vitro studies, validate assay conditions (e.g., incubation time, solvent compatibility) via pilot experiments. Employ statistical thresholds (e.g., IC50_{50} ± SEM, p<0.05p < 0.05) to distinguish true activity from noise . Include a table summarizing key parameters:

Assay TypeTargetReplicatesPositive ControlSolvent Blank
CytotoxicityHeLa cellsn = 6DoxorubicinDMSO
AntioxidantDPPH radicaln = 4Ascorbic acidEthanol

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity profiles of this compound across studies?

Contradictions often arise from variability in assay protocols, compound purity, or biological models. Conduct a systematic review to compare methodologies (e.g., cell lines, exposure durations) and quantify heterogeneity via meta-analysis tools (e.g., I2^2 statistic) . Replicate conflicting experiments under standardized conditions, controlling for batch-to-batch compound variability (e.g., HPLC purity >95%) and environmental factors (e.g., hypoxia). Use sensitivity analysis to identify critical variables influencing outcomes .

Q. What strategies are effective for designing mechanistic studies to elucidate this compound’s molecular targets?

Combine omics approaches (e.g., proteomics, transcriptomics) with chemical proteomics (e.g., affinity chromatography). For target deconvolution, employ CRISPR-Cas9 knockouts or siRNA silencing of candidate pathways. Validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Control for off-target effects via competitive binding assays and orthogonal validation (e.g., fluorescence polarization) .

Q. How can computational modeling enhance the study of this compound’s structure-activity relationships (SAR)?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against known targets, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions with site-directed mutagenesis or analog synthesis. Compare computational results with experimental IC50_{50} values, reporting correlation coefficients (e.g., Pearson’s rr) to quantify predictive accuracy .

Q. What methodologies ensure reproducibility when synthesizing Thamnosmic derivatives for SAR studies?

Document reaction conditions (e.g., catalyst loading, solvent purity) in granular detail. Use Design of Experiments (DoE) to optimize synthetic routes, testing factors like temperature gradients and reagent stoichiometry. Characterize intermediates via inline spectroscopy (e.g., FTIR, Raman) to monitor reaction progress. Publish full synthetic protocols with hazard assessments and failure analyses .

Q. How should researchers address discrepancies in analytical method validation for Thamnosmic quantification?

Adhere to ICH guidelines for method validation, including linearity (R2>0.99R^2 > 0.99), precision (%RSD < 5%), and recovery (90–110%). Cross-validate HPLC/UPLC methods with orthogonal techniques (e.g., LC-MS/MS). Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. For inter-lab variability, conduct round-robin trials with blinded samples .

Methodological Best Practices

  • Data Presentation : Tables must include units, error margins, and statistical tests. Avoid merging raw and processed data in the same table .
  • Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. non-principal contradictions) to prioritize variables requiring resolution .
  • Ethical Reporting : Disclose conflicts of interest and negative results to mitigate publication bias .

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